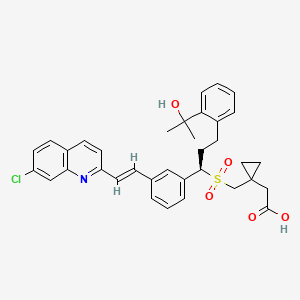

Montelukast Sulfone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Montelukast Sulfone is a derivative of Montelukast, a leukotriene receptor antagonist primarily used in the treatment of asthma and allergic rhinitis. This compound is formed by the oxidation of Montelukast and has been studied for its potential pharmacological and biochemical properties.

Mécanisme D'action

Target of Action

Montelukast Sulfone is a leukotriene receptor antagonist . It primarily targets the CysLT-1 receptor for leukotriene D4 (LTD4) , a bronchoconstrictor mediator in allergic inflammation . Leukotrienes are lipid mediators of inflammation and tissue damage and are well-established targets in respiratory diseases like asthma .

Mode of Action

This compound works by blocking the action of leukotriene D4 in the lungs . This results in decreased inflammation and relaxation of smooth muscle , thereby reducing the symptoms of asthma and other inflammatory conditions .

Biochemical Pathways

The leukotrienes, including LTD4, are part of the 5-lipooxygenase (5-LO) pathway . They play a crucial role in bronchoconstriction but can also enhance endothelial cell permeability and myocardial contractility, and are involved in many other inflammatory conditions . By blocking the action of LTD4, this compound interferes with these processes, reducing inflammation and other symptoms .

Pharmacokinetics

Montelukast undergoes extensive oxidative metabolism in the liver by the cytochrome P450 enzyme system, with a very significant contribution of the mono-oxidase CYP2C8 (72%), followed by CYP3A4 (16%) and CYP2C9 (12%), and it is excreted into the bile . The pharmacokinetics of Montelukast are nearly linear for oral doses up to 50 mg . During once-daily dosing with 10-mg Montelukast, there is little accumulation of the parent drug in plasma .

Result of Action

On the cellular level, Montelukast has been shown to suppress the release of pro-inflammatory mediators such as IL-8 and RANTES in nasal airway epithelial cells in vitro . It also demonstrated the ability to contrast the MI-induced maladaptive conditions, thus sustaining cardiac contractility .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For instance, it has been found to be particularly effective in exercise-induced asthma and in asthma associated with allergic rhinitis . Other phenotypes where Montelukast is effective include asthma in obese patients, asthma in smokers, aspirin-induced asthma, and viral-induced wheezing episodes . These findings suggest that the environment, including the presence of allergens, physical activity, and other health conditions, can influence the effectiveness of this compound.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Montelukast Sulfone can be synthesized through the oxidation of Montelukast. One common method involves the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction typically takes place in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Analyse Des Réactions Chimiques

Types of Reactions: Montelukast Sulfone undergoes various chemical reactions, including:

Oxidation: Further oxidation can lead to the formation of sulfoxides and sulfones.

Reduction: Reduction reactions can revert this compound back to Montelukast.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed:

Oxidation: Sulfoxides, sulfones.

Reduction: Montelukast.

Substitution: Various substituted derivatives of this compound.

Applications De Recherche Scientifique

Montelukast Sulfone has been explored for various scientific research applications:

Chemistry: Used as a model compound to study oxidation and reduction reactions.

Biology: Investigated for its potential effects on leukotriene pathways and inflammation.

Medicine: Studied for its pharmacological properties and potential therapeutic applications in asthma and allergic conditions.

Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.

Comparaison Avec Des Composés Similaires

Montelukast Sulfone can be compared with other leukotriene receptor antagonists such as:

Zafirlukast: Another leukotriene receptor antagonist with a similar mechanism of action but different chemical structure.

Pranlukast: Similar to Montelukast but with variations in its pharmacokinetic profile and clinical applications.

Uniqueness of this compound: this compound is unique due to its specific oxidation state and the potential for different pharmacological properties compared to its parent compound, Montelukast. Its distinct chemical structure allows for unique interactions with biological targets, making it a valuable compound for further research and development.

Activité Biologique

Montelukast sulfone is a metabolite of montelukast, a well-known leukotriene receptor antagonist primarily used in the management of asthma and allergic rhinitis. This article explores the biological activity of this compound, including its pharmacological effects, mechanisms of action, and potential therapeutic applications, particularly in the context of respiratory diseases and viral infections.

Overview of Montelukast

Montelukast (chemical formula: C35H35ClNNaO3S) is administered orally and works by selectively inhibiting cysteinyl leukotriene receptors (CysLT1). This inhibition reduces bronchoconstriction and inflammation associated with asthma and allergic reactions . The drug has been extensively studied for its pharmacokinetics, safety profile, and efficacy in various populations.

- Leukotriene Receptor Antagonism : Like montelukast, this compound likely acts as an antagonist at the CysLT1 receptor, inhibiting the actions of leukotrienes D4 and E4. This action helps to alleviate symptoms associated with bronchial hyperreactivity and inflammation .

- Potential Anti-Viral Activity : Recent studies have suggested that montelukast may exhibit antiviral properties, particularly against SARS-CoV-2. In silico and in vitro experiments indicated that montelukast could inhibit the main protease (Mpro) of SARS-CoV-2, potentially delaying viral replication . While direct evidence for this compound's antiviral effects is lacking, its structural similarity to montelukast may suggest similar properties.

Pharmacokinetics

Montelukast is characterized by:

- Bioavailability : Approximately 64% after oral administration.

- Half-Life : Ranges from 2.7 to 5.5 hours in healthy adults .

- Metabolism : Primarily metabolized by cytochrome P450 enzymes (CYP2C8, CYP3A4), with negligible renal excretion .

Study on SARS-CoV-2

A significant study highlighted montelukast's potential role in managing COVID-19. Using various assays, researchers found that montelukast could inhibit SARS-CoV-2 Mpro with an average binding free energy of -79.60 ± 8.66 kcal/mol. The study also noted that montelukast delayed viral activity for up to 20 hours in infected cell lines .

Table 1: IC50 Values of Montelukast in Cell Lines

| Cell Line | IC50 (μM) at 24h | IC50 (μM) at 48h | IC50 (μM) at 72h |

|---|---|---|---|

| HEK293T | 5.0 | 3.5 | 2.0 |

| Vero E6 | 10.0 | 7.5 | 5.0 |

| Calu-3 | 15.0 | 12.0 | 9.0 |

| A549 | 20.0 | 15.0 | 12.5 |

This table summarizes the inhibitory concentration values for different cell lines exposed to montelukast over varying time periods, indicating a dose-dependent response.

Propriétés

IUPAC Name |

2-[1-[[(1R)-1-[3-[(E)-2-(7-chloroquinolin-2-yl)ethenyl]phenyl]-3-[2-(2-hydroxypropan-2-yl)phenyl]propyl]sulfonylmethyl]cyclopropyl]acetic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H36ClNO5S/c1-34(2,40)30-9-4-3-7-25(30)13-17-32(43(41,42)23-35(18-19-35)22-33(38)39)27-8-5-6-24(20-27)10-15-29-16-12-26-11-14-28(36)21-31(26)37-29/h3-12,14-16,20-21,32,40H,13,17-19,22-23H2,1-2H3,(H,38,39)/b15-10+/t32-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSYLIWVHJBIYCX-TZIWLTJVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1CCC(C2=CC=CC(=C2)C=CC3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)(=O)CC5(CC5)CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C1=CC=CC=C1CC[C@H](C2=CC=CC(=C2)/C=C/C3=NC4=C(C=CC(=C4)Cl)C=C3)S(=O)(=O)CC5(CC5)CC(=O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H36ClNO5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: Does Montelukast Sulfone have the potential to cause drug-drug interactions?

A1: Yes, the research indicates that this compound exhibits inhibitory effects on several cytochrome P450 (CYP) enzymes, which are crucial for drug metabolism in the liver. Specifically, this compound showed inhibition of CYP2C8, CYP2C9, and CYP3A4 enzymes with IC50 values of 0.02 µM, 2.15 µM, and 9.33 µM, respectively []. This suggests that this compound could potentially interfere with the metabolism of other drugs that are primarily metabolized by these CYP enzymes, leading to altered drug levels and potential drug-drug interactions.

Q2: What is the significance of this compound being metabolized by CYP2C9 and CYP3A4?

A2: The study revealed that among the tested sulfoxide/sulfone metabolites, including this compound, there was a high involvement of CYP2C9 and CYP3A4 enzymes in their metabolic breakdown (approximately 56% of the total) []. This finding highlights the importance of these two enzymes in the clearance of this compound from the body. It also emphasizes the potential for drug-drug interactions when Montelukast, or drugs metabolized by these enzymes, are co-administered with other medications that could inhibit or induce CYP2C9 and CYP3A4 activity.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.